molecular formula C13H13NO3S B086529 N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide CAS No. 1146-43-6

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B086529
CAS No.: 1146-43-6
M. Wt: 263.31 g/mol
InChI Key: GMOBYFRCKHKXDW-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylbenzenesulfonamide group

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, also known as Fenretinide, is a synthetic retinoid derivative . It primarily targets several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Mode of Action

Fenretinide inhibits the growth of cancer cells by inducing apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Fenretinide affects several biochemical pathways. It inhibits the activities of stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1) in cells . It also inhibits the pigment synthesis, specifically the catalysis of the 4-hydroxyphenyl pyruvate dioxygenase (HPPD) enzyme .

Pharmacokinetics

Less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces, and most of the radioactivity is eliminated in the feces .

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis . This leads to the death of cancer cells, making Fenretinide an attractive candidate for cancer chemoprevention .

Action Environment

The action of Fenretinide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the storage and handling conditions of Fenretinide can significantly affect its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Sulfonation Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives

    Reduction: Corresponding amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable in the study of biological pathways and mechanisms.

Medicine

This compound has potential therapeutic applications. It is investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but lacks the methyl group, affecting its reactivity and applications.

    N-(4-hydroxyphenyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom, which can influence its chemical behavior and biological activity.

Uniqueness

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both a hydroxyphenyl group and a methylbenzenesulfonamide group. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for diverse applications in research and industry.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOBYFRCKHKXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150793
Record name N-(4-Hydroxyphenyl)-p-toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146-43-6
Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1146-43-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528444
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Hydroxyphenyl)-p-toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2BKH6ZHT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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